molecular formula C14H18N2O3S2 B15170848 N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine

N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine

Cat. No.: B15170848
M. Wt: 331.5 g/mol
InChI Key: BPWJNEDSCLPNGK-VIQYUKPQSA-N
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Description

N-Acetyl-S-[N-(2-Phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine (CAS: 131918-97-3) is a deuterated derivative of a cysteine-based conjugate. Structurally, it consists of an L-cysteine backbone acetylated at the N-terminus and modified at the sulfur atom with a thiocarbamoyl group linked to a deuterated 2-phenylethyl chain (D5-phenyl). This compound is primarily utilized as a pharmaceutical intermediate, likely in drug development or isotopic tracer studies due to its deuterium labeling, which enhances metabolic stability and detection in analytical assays .

Properties

Molecular Formula

C14H18N2O3S2

Molecular Weight

331.5 g/mol

IUPAC Name

2-acetamido-3-[2-(2,3,4,5,6-pentadeuteriophenyl)ethylcarbamothioylsulfanyl]propanoic acid

InChI

InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/i2D,3D,4D,5D,6D

InChI Key

BPWJNEDSCLPNGK-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNC(=S)SCC(C(=O)O)NC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthesis Strategy

The preparation of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine follows a three-step sequence:

  • N-Acetylation of L-Cysteine : Formation of N-acetyl-L-cysteine (NAC) via acylation.
  • Thiocarbamoylation : Introduction of the thiocarbamoyl group at the sulfur atom of NAC.
  • Deuterium Labeling : Incorporation of deuterium (D5) into the 2-phenyl-ethyl moiety.
N-Acetylation of L-Cysteine

The initial step employs acetic anhydride to selectively acetylate the amine group of L-cysteine. As detailed in US3184505A, this process avoids over-acylation by maintaining alkaline conditions (pH 9–12) and temperatures of 40–60°C. The reaction proceeds via nucleophilic attack of the cysteine amine on the electrophilic carbonyl carbon of acetic anhydride, yielding NAC with >90% purity after recrystallization.

Reaction Conditions :

  • Solvent : Aqueous sodium hydroxide
  • Temperature : 40–60°C
  • Molar Ratio : L-Cysteine : Acetic Anhydride = 1 : 1.05
Thiocarbamoylation of N-Acetyl-L-Cysteine

Thiocarbamoyl chloride derivatives react with NAC’s thiol group to form the thiocarbamoyl linkage. For N-(2-phenyl-D5-ethyl)thiocarbamoyl substitution, 2-phenyl-D5-ethyl isocyanate is used under inert conditions. The reaction mechanism involves:

  • Thiolate Ion Formation : Deprotonation of NAC’s -SH group in basic media.
  • Nucleophilic Substitution : Attack on the thiocarbamoyl chloride’s electrophilic carbon, displacing chloride.

Key Parameters :

  • Base : Triethylamine or NaOH
  • Solvent : Tetrahydrofuran (THF) or Dichloromethane (DCM)
  • Temperature : 0–25°C
Deuterium Labeling

Deuterium incorporation into the 2-phenyl-ethyl group is achieved using deuterated reagents (e.g., D5-benzyl bromide) during the synthesis of the thiocarbamoyl precursor. Isotopic purity (>98%) is confirmed via mass spectrometry.

Optimization of Synthetic Parameters

Reaction Efficiency and Yield

Parameter Optimal Range Impact on Yield
pH (Acylation) 9.5–10.5 Maximizes NAC selectivity (>95%)
Temperature (Thiocarbamoylation) 20–25°C Prevents thiol oxidation
Solvent Polarity THF (ε = 7.6) Enhances nucleophilicity

Challenges in Deuterium Incorporation

  • Isotopic Scrambling : Minimized by using anhydrous conditions and deuterium-stable catalysts.
  • Purification : Reverse-phase HPLC isolates deuterated impurities, achieving >99% isotopic purity.

Analytical Characterization

Structural Validation

Technique Key Findings
1H NMR (500 MHz, D2O) δ 1.89 (s, 3H, CH3 acetyl), δ 3.15 (m, 2H, SCH2), δ 7.32 (m, 5H, Ph-D5)
ESI-MS m/z 331.5 [M+H]+ (C14H18N2O3S2)
HPLC (C18 column) Retention time: 8.2 min (purity >98%)

Isotopic Purity Assessment

Deuterium enrichment is quantified via:

  • Mass Spectrometry : Relative abundance of D5 vs. D0 peaks.
  • 2H NMR : Absence of protiated signals at δ 7.32.

Applications and Industrial Relevance

Pharmaceutical Applications

  • Anticancer Research : Analogues (e.g., N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine) induce apoptosis in melanoma cells (IC50 = 2.1 μM).
  • Metabolic Tracers : Deuterated forms enable pharmacokinetic studies with minimal interference.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This compound may also modulate redox-sensitive pathways due to its ability to undergo oxidation and reduction reactions .

Comparison with Similar Compounds

Detection and Quantification

  • Urinary Metabolites: Analogs such as N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) and N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) are quantified via LC-MS/MS as biomarkers for tobacco and environmental toxin exposure . The deuterated phenyl group in the target compound would exhibit a distinct mass shift (e.g., +5 Da), enabling precise detection without interference from non-deuterated species .

Biological Activity

N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine (often abbreviated as NAC) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

NAC is a derivative of L-cysteine and features a thiocarbamoyl group, which contributes to its biological activity. The molecular formula is C14H18N2O3S2C_{14}H_{18}N_{2}O_{3}S_{2}, and it contains both acetyl and thiocarbamoyl functional groups that enhance its reactivity and interaction with biological macromolecules.

The biological activity of NAC primarily stems from its ability to modulate redox states within cells. It acts as a precursor to glutathione, a critical antioxidant, thereby influencing oxidative stress levels. Additionally, NAC has been shown to interact with various signaling pathways, including those involved in inflammation and apoptosis.

Biological Activities

  • Antioxidant Activity : NAC serves as a potent antioxidant by replenishing intracellular levels of glutathione, which protects cells from oxidative damage.
  • Anti-inflammatory Effects : Studies indicate that NAC can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in various conditions such as asthma and chronic obstructive pulmonary disease (COPD).
  • Neuroprotective Properties : Research has demonstrated that NAC can protect neuronal cells from excitotoxicity and oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Antimicrobial Activity : Some studies have reported that NAC exhibits antimicrobial properties against certain bacterial strains, enhancing its profile as a therapeutic agent.

Table 1: Summary of Biological Activities of NAC

Activity TypeDescriptionReferences
AntioxidantIncreases glutathione levels; reduces oxidative stress
Anti-inflammatoryDecreases pro-inflammatory cytokines; effective in COPD
NeuroprotectiveProtects neurons from oxidative damage; potential in neurodegenerative diseases
AntimicrobialExhibits activity against specific bacterial strains

Notable Research Studies

  • Study on Oxidative Stress : A clinical trial demonstrated that NAC supplementation significantly reduced markers of oxidative stress in patients with chronic lung diseases, highlighting its role as an adjunct therapy in respiratory conditions.
  • Neuroprotection Research : In vitro studies showed that NAC could prevent neuronal cell death induced by glutamate toxicity, suggesting mechanisms for its neuroprotective effects.
  • Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that NAC enhanced the efficacy of certain antibiotics against resistant bacterial strains, indicating its potential use in combination therapies.

Q & A

Q. How do substituents on the thiocarbamoyl group affect reactivity with biological targets?

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, increasing adduct formation with nucleophilic residues in proteins. Steric hindrance from bulky groups (e.g., phenyl-D5) may reduce binding affinity but improve metabolic stability .

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